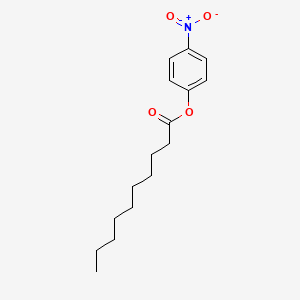

4-Nitrophenyl caprate

Description

Historical Development of p-Nitrophenyl Esters as Chromogenic Substrates

The utility of 4-nitrophenyl decanoate (B1226879) is rooted in the broader history of chromogenic substrate development, which marked a major leap forward in analytical biochemistry during the mid-20th century. Before this period, tracking enzyme activity was often a complex and indirect process. The innovation lay in creating synthetic molecules that, when acted upon by a specific enzyme, would produce a colored product, providing a direct and easily measurable signal of the reaction. researchgate.net

The principle of using synthetic substrates was demonstrated as early as 1939. biosynth.com A significant milestone occurred in 1950 with the synthesis of o-Nitrophenyl-beta-D-galactopyranoside (ONPG), which was famously used by Joshua Lederberg to study the enzyme β-galactosidase in Escherichia coli. biosynth.com This work helped establish the utility of nitrophenyl-based molecules as reporter substrates in molecular biology and enzymology.

Throughout the following decades, researchers synthesized a wide array of p-nitrophenyl (pNP) esters with varying fatty acid chain lengths. researchgate.net This allowed for the probing of substrate specificity for different lipases and esterases. The synthesis of pNP-based substrates for various enzymes, including esterases, phosphatases, and sulfatases, was further described in the 1970s. researchgate.net These developments provided a versatile toolkit for researchers, enabling them to select a substrate with a chain length that best matched the preference of the enzyme under investigation, leading to the widespread adoption of compounds like 4-nitrophenyl decanoate in standard enzymatic assays.

Defining the Role of 4-Nitrophenyl Decanoate in Enzymology and Biochemical Research

The principal role of 4-nitrophenyl decanoate in enzymology is to serve as a specific substrate for quantifying the activity of lipolytic enzymes, namely lipases and carboxylesterases. scientificlabs.co.uksigmaaldrich.com Lipases are enzymes that catalyze the hydrolysis of fats (lipids), and their activity is crucial in many biological processes and industrial applications. The structure of 4-nitrophenyl decanoate, with its 10-carbon acyl chain, makes it a suitable substrate for many lipases that act on medium-chain fatty acids. nih.gov

The assay is straightforward: when an enzyme with lipase (B570770) or esterase activity hydrolyzes 4-nitrophenyl decanoate, it releases the decanoate fatty acid and 4-nitrophenol (B140041) (p-nitrophenol). cymitquimica.com Under alkaline pH conditions, the liberated 4-nitrophenol converts to the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and a strong absorbance peak at wavelengths between 400 and 410 nm. medchemexpress.comnih.govresearchgate.net By measuring the rate of increase in this absorbance, researchers can precisely calculate the rate of the enzymatic reaction. researchgate.net

Research has shown that the rate of hydrolysis can vary depending on the enzyme source and the substrate's acyl chain length. For instance, some extracellular lipases exhibit a higher reaction velocity with 4-nitrophenyl decanoate compared to other p-nitrophenyl esters. scientificlabs.co.uksigmaaldrich.com Studies comparing the activity of a single lipase against a panel of p-nitrophenyl esters have been crucial in characterizing enzyme specificity.

Table 1: Properties of 4-Nitrophenyl Decanoate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1956-09-8 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₆H₂₃NO₄ | biosynth.comsigmaaldrich.com |

| Molecular Weight | 293.36 g/mol | biosynth.comsigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in chloroform (B151607) | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.comsigmaaldrich.com |

Table 2: Example Research Finding: Lipase Activity on Various p-Nitrophenyl Esters This table presents data from a study investigating the activity of a wild-type lipase from Thermomyces lanuginosus on p-nitrophenyl (pNP) substrates with different carbon chain lengths. The maximal velocity (Vmax) indicates the maximum rate of reaction.

| Substrate | Carbon Chain Length | Vmax (U/mg protein) | Source(s) |

| pNP-acetate | C2 | 0.42 | researchgate.netdergipark.org.tr |

| pNP-butyrate | C4 | 0.95 | researchgate.netdergipark.org.tr |

| pNP-octanoate | C8 | 1.1 | researchgate.netdergipark.org.tr |

| pNP-dodecanoate (Laurate) | C12 | 0.78 | researchgate.netdergipark.org.tr |

| pNP-palmitate | C16 | 0.18 | researchgate.netdergipark.org.tr |

Note: While the specific Vmax for pNP-decanoate (C10) was not listed in this particular study, the data illustrates how activity varies with chain length. Other research indicates pNP-decanoate is an effective substrate for many lipases. nih.gov

Overview of Key Research Disciplines Employing 4-Nitrophenyl Decanoate as a Probe

The application of 4-nitrophenyl decanoate as a research probe extends across several scientific disciplines due to the fundamental importance of lipolytic enzymes.

Enzymology and Biochemistry: This is the primary field of use, where the compound is essential for characterizing newly discovered lipases and esterases. medchemexpress.commedchemexpress.com It is used to determine kinetic parameters (like Vmax and Km), study enzyme inhibition, and understand substrate specificity. chemsynlab.com

Biotechnology: In biotechnology, lipases are used in a vast range of applications, including the production of detergents, food processing, and the synthesis of biopolymers and pharmaceuticals. chemsynlab.comdergipark.org.tr 4-Nitrophenyl decanoate serves as a critical tool in high-throughput screening assays to identify novel lipases from microorganisms or to engineer existing enzymes for improved industrial performance. researchgate.netnih.gov

Molecular Biology: The compound is used in studies involving recombinant DNA technology. For example, it has been used to assess carboxylesterase production by genetically modified microorganisms, such as recombinant Penicillium griseoroseum. scientificlabs.co.uksigmaaldrich.com

Medical and Diagnostic Research: Research into lipid metabolism and diseases related to pancreatic insufficiency can utilize 4-nitrophenyl decanoate. biosynth.com Assays based on this substrate can help in diagnosing conditions characterized by deficient lipase activity.

Environmental Science: Esterase activity in soil and water samples can be an indicator of the biodegradation of organic pollutants. chemsynlab.com 4-Nitrophenyl decanoate can be used as a substrate to measure this activity, providing insights into the health and microbial activity of an ecosystem. chemsynlab.com

Table 3: Applications of 4-Nitrophenyl Decanoate in Various Research Fields

| Research Discipline | Specific Application | Reference(s) |

|---|---|---|

| Enzymology | Characterization of lipase and esterase kinetic properties. | chemsynlab.com |

| Biochemistry | Studying lipid metabolism and enzyme-substrate interactions. | medchemexpress.combiosynth.com |

| Biotechnology | High-throughput screening for novel industrial enzymes. | researchgate.netnih.gov |

| Molecular Biology | Assessing enzyme production in recombinant organisms. | scientificlabs.co.uksigmaaldrich.com |

| Medical Research | Diagnostic assays for pancreatic insufficiency. | biosynth.com |

| Environmental Science | Measuring esterase activity as an indicator of biodegradation. | chemsynlab.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-2-3-4-5-6-7-8-9-16(18)21-15-12-10-14(11-13-15)17(19)20/h10-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNKCSIEGPOIKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403181 | |

| Record name | 4-NITROPHENYL DECANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956-09-8 | |

| Record name | 4-NITROPHENYL DECANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl caprate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Characterization for Research Applications

Synthesis of 4-Nitrophenyl Decanoate (B1226879) for Controlled Studies

The synthesis of 4-nitrophenyl decanoate is central to its application in research. The methodologies employed are designed to ensure high purity and allow for modifications such as isotopic labeling to probe enzymatic mechanisms.

Chemical Synthesis Routes for Ester Formation

The formation of the ester linkage between decanoic acid and 4-nitrophenol (B140041) is the core of the synthesis of 4-nitrophenyl decanoate. Several established chemical routes are utilized to achieve this transformation, each with its own set of advantages.

One of the most common methods is the esterification of 4-nitrophenol with decanoic acid . This reaction is typically facilitated by a dehydrating agent to drive the equilibrium towards the product. Dicyclohexylcarbodiimide (DCC) is a frequently used coupling agent in this context. The reaction involves the activation of the carboxylic acid group of decanoic acid by DCC, followed by nucleophilic attack from the hydroxyl group of 4-nitrophenol.

Alternatively, acid-catalyzed esterification can be employed. In this approach, a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is used to protonate the carbonyl oxygen of decanoic acid, thereby increasing its electrophilicity and rendering it more susceptible to attack by 4-nitrophenol. chemsynlab.com This method often requires elevated temperatures to proceed at a reasonable rate. chemsynlab.com

Another effective route involves the use of a more reactive derivative of decanoic acid, such as decanoyl chloride, or by activating 4-nitrophenol. A notable example is the reaction of a carboxylic acid with 4-nitrophenyl chloroformate in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine (B128534). nih.gov This method is particularly useful for small-scale syntheses and for creating isotopically labeled versions of the ester. nih.gov The reaction proceeds under mild conditions and generally results in high yields. nih.gov

The choice of synthetic route often depends on the desired scale of the reaction, the required purity of the final product, and the availability and cost of the starting materials and reagents.

Incorporation of Isotopic Labels (e.g., 4-Nitrophenyl 1-¹³C-Decanoate) for Mechanistic Probes

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, and 4-nitrophenyl decanoate is no exception. The incorporation of stable isotopes, such as carbon-13 (¹³C), allows researchers to trace the fate of specific atoms throughout a chemical or biochemical transformation. nuvisan.comimist.ma

The synthesis of 4-nitrophenyl 1-¹³C-decanoate provides a clear example of how isotopic labeling can be achieved and utilized. This labeled compound can be synthesized using a method analogous to the standard chemical synthesis, by starting with 1-¹³C-decanoic acid. nih.gov For instance, the reaction of 1-¹³C-decanoic acid with 4-nitrophenyl chloroformate in the presence of DMAP and triethylamine in an anhydrous solvent like dichloromethane (B109758) yields the desired labeled ester. nih.gov

The resulting 4-nitrophenyl 1-¹³C-decanoate can then be used in mechanistic studies of enzymes. For example, it has been instrumental in demonstrating the directionality of the Claisen condensation reaction in the enzyme OleA. nih.govresearchgate.net By using mass spectrometry to analyze the products of the enzymatic reaction, researchers were able to determine that the acyl chain from the ¹³C-labeled ester acts as the nucleophile in the carbon-carbon bond-forming step. nih.gov

In addition to stable isotopes, radioactive isotopes such as fluorine-18 (B77423) (¹⁸F) have been incorporated into similar 4-nitrophenyl esters for applications in positron emission tomography (PET) imaging. nih.govrsc.org These radiolabeled probes allow for the non-invasive visualization and quantification of enzyme activity in vivo.

Analytical Validation of 4-Nitrophenyl Decanoate in Research Contexts

To ensure the reliability and reproducibility of research findings, the purity and structural integrity of 4-nitrophenyl decanoate must be rigorously validated. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, UV-Vis)

Spectroscopic methods provide detailed information about the molecular structure and electronic properties of 4-nitrophenyl decanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the synthesized ester. chemsynlab.com ¹H NMR spectroscopy can be used to identify the chemical shifts and coupling patterns of the protons in the molecule, confirming the presence of both the 4-nitrophenyl group and the decanoate chain. researchgate.netchemicalbook.com For isotopically labeled compounds like 4-nitrophenyl 1-¹³C-decanoate, ¹³C NMR spectroscopy is essential for verifying the position of the label. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. chemsynlab.com For 4-nitrophenyl 1-¹³C-decanoate, mass spectrometry is crucial for tracking the incorporation of the isotopic label into reaction products. nih.gov

UV-Visible (UV-Vis) spectroscopy is particularly relevant for 4-nitrophenyl esters due to the chromophoric nature of the 4-nitrophenol leaving group. chemsynlab.com The hydrolysis of 4-nitrophenyl decanoate releases 4-nitrophenol, which, under alkaline conditions, forms the 4-nitrophenolate (B89219) ion. This ion has a strong absorbance at around 400-410 nm, providing a convenient method for monitoring the progress of enzymatic hydrolysis reactions in real-time. medchemexpress.comresearchgate.net

The following table summarizes key spectroscopic data for 4-nitrophenyl decanoate and its hydrolysis product:

| Compound | Technique | Key Observables | Reference |

| 4-Nitrophenyl Decanoate | ¹H NMR | Signals corresponding to aromatic protons of the 4-nitrophenyl group and aliphatic protons of the decanoate chain. | researchgate.net |

| 4-Nitrophenyl Decanoate | Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the ester. | chemsynlab.com |

| 4-Nitrophenolate | UV-Vis Spectroscopy | Strong absorbance maximum around 400-410 nm. | medchemexpress.comresearchgate.net |

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of synthesized 4-nitrophenyl decanoate and for separating it from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis of the purity of 4-nitrophenyl decanoate. carlroth.com Reverse-phase HPLC, often with a C18 column, can effectively separate the ester from more polar impurities like 4-nitrophenol or more nonpolar impurities. researchgate.netnih.gov Detection is typically achieved using a UV detector set to a wavelength where the compound absorbs, such as around 290 nm. nih.gov

Thin-Layer Chromatography (TLC) offers a rapid and simple method for qualitative purity assessment. sigmaaldrich.comsigmaaldrich.comforlabs.co.uk The compound is spotted on a TLC plate (e.g., silica (B1680970) gel) and developed with a suitable solvent system, such as dichloromethane. researchgate.net The purity can be visualized under UV light, and the retention factor (Rf) value can be compared to that of a standard. A purity of ≥98% as determined by TLC is often a quality standard for commercially available 4-nitrophenyl decanoate. sigmaaldrich.comsigmaaldrich.com

The following table outlines typical chromatographic methods for the analysis of 4-nitrophenyl decanoate:

| Technique | Stationary Phase | Mobile Phase Example | Detection | Reference |

| HPLC | C18 | Methanol/Citrate Buffer | UV (e.g., 290 nm) | nih.gov |

| TLC | Silica Gel | Dichloromethane | UV Light | researchgate.net |

Preparation of 4-Nitrophenyl Decanoate Solutions for Biochemical Assays

The preparation of 4-nitrophenyl decanoate solutions is a critical step for its use in biochemical assays, particularly for studying enzyme kinetics. Due to its low solubility in water, the compound is typically dissolved in an organic solvent before being introduced into the aqueous assay buffer. chemsynlab.com

Commonly used organic solvents for preparing stock solutions of 4-nitrophenyl decanoate include chloroform (B151607) and dimethyl sulfoxide (B87167) (DMSO) . sigmaaldrich.comuminho.pt For example, a stock solution can be prepared by dissolving the compound in chloroform at a concentration of 100 mg/mL. sigmaaldrich.com This stock solution is then diluted into the assay buffer to achieve the desired final concentration. It is important to ensure that the final concentration of the organic solvent in the assay mixture is low enough to not interfere with enzyme activity. Often, the final solvent concentration is kept at 5% or less. nih.gov

For a typical enzyme assay, a working solution of 4-nitrophenyl decanoate is prepared in a suitable buffer, such as Tris-HCl at a pH of 8.0. nih.gov The final concentration of the substrate in the assay can vary depending on the specific enzyme and experimental design, with concentrations in the micromolar range being common (e.g., 200 µM). nih.gov The hydrolysis of the ester is then monitored spectrophotometrically by measuring the increase in absorbance at 410 nm, which corresponds to the release of the 4-nitrophenolate ion. nih.govmedchemexpress.com

Optimization of Solvent Systems and Emulsion Formulations

The utility of 4-nitrophenyl decanoate (pNPD) as a substrate in research, particularly for enzyme assays, is highly dependent on the reaction medium. The optimization of solvent systems and the development of specific emulsion formulations are critical for achieving desired reaction kinetics, enhancing substrate solubility, and maintaining enzyme stability.

The hydrolysis of p-nitrophenyl esters is significantly influenced by the solvent composition. Studies have shown that the presence of polar organic solvents can modulate reaction rates. For instance, the addition of dimethyl sulfoxide (DMSO) to aqueous solutions has been observed to increase the rate of basic hydrolysis of p-nitrophenyl esters. cdnsciencepub.com This effect is attributed to changes in the solvation energies of the ester, the transition state, and the hydroxide (B78521) ion. cdnsciencepub.com In the context of enzymatic reactions, the stability of the enzyme in the presence of organic solvents is a key consideration. Research on a lipase (B570770) from Geobacillus sp. ID17 showed that the enzyme retained high stability in various solvent-water mixtures, with some solvents even causing enzymatic activation. mdpi.com For example, incubation in 50% v/v ethanol (B145695) and 70% v/v isopropanol (B130326) led to a 2.5-fold and 1.35-fold increase in activity, respectively. mdpi.com Similarly, a lipase designated LipC12 was found to be highly stable in organic solvents at concentrations of 15% and 30% (v/v), with its activity being stimulated in most cases, a phenomenon attributed to the solvent helping to keep the enzyme's active site accessible. nih.gov

The poor water solubility of long-chain esters like 4-nitrophenyl decanoate necessitates the use of emulsion systems to make the substrate accessible to water-soluble enzymes like lipases. nih.govresearchgate.net Microemulsions, which are optically transparent and thermodynamically stable solutions of water droplets in an apolar solvent, provide a suitable microenvironment for studying enzymatic reactions. threeplusone.com These systems can solubilize both the enzyme and the hydrophobic substrate, facilitating their interaction. threeplusone.com The hydrolysis of 4-nitrophenyl esters has been successfully studied in water-in-oil microemulsions stabilized by surfactants like Aerosol-OT (AOT). threeplusone.com

Mixed micelles are another common formulation. The hydrolysis of p-nitrophenyl esters, including those with intermediate-length fatty acyl chains, has been effectively catalyzed by lipoprotein lipase when the esters are incorporated into mixed micelles with Triton X-100. nih.gov In such systems, the reaction occurs at the micellar interface, and the kinetics can be described by the Michaelis-Menten equation, allowing for the determination of interfacial kinetic parameters. nih.govnih.gov The choice of detergent is crucial; for instance, with the LipC12 lipase, detergents like CTAB, NLS, and Triton X-100 enhanced activity, whereas SDS was inhibitory. nih.gov

The table below summarizes the effect of different organic solvents on the stability and activity of various lipases using p-nitrophenyl ester substrates.

Analysis of Molecular Aggregation Behavior and Its Kinetic Consequences

The molecular aggregation of p-nitrophenyl esters with long alkyl chains, such as 4-nitrophenyl decanoate, in aqueous solutions is a critical phenomenon that significantly impacts their reactivity. rsc.org These esters tend to aggregate via intermolecular hydrophobic interactions when their concentration exceeds a certain threshold, known as the critical concentration. rsc.orgresearchgate.net This aggregation behavior has profound kinetic consequences, particularly for hydrolysis reactions.

Studies have demonstrated that below the critical concentration, the second-order rate constants for the hydrolysis of p-nitrophenyl alkanoates are independent of the ester concentration. researchgate.net However, once the concentration surpasses this critical point, the observed hydrolysis rate decreases drastically. rsc.orgcdnsciencepub.com This rate reduction is attributed to the self-aggregation of the ester molecules, which effectively shields the ester bond from attack by nucleophiles like hydroxide ions. rsc.orgresearchgate.net The long alkyl chains are thought to coil up in aqueous solution, creating a hydrophobic microenvironment that protects the ester linkage. cdnsciencepub.com

The critical aggregation concentration is dependent on the length of the alkyl chain, with longer chains leading to aggregation at much lower concentrations. rsc.orgresearchgate.net For instance, while p-nitrophenyl acetate (B1210297) and hexanoate (B1226103) show no detectable aggregation in 1.0% (v/v) aqueous dioxane, esters like decanoate, dodecanoate (B1226587), and hexadecanoate (B85987) exhibit clear critical concentrations. rsc.org The critical concentration for 4-nitrophenyl decanoate has been reported to be approximately 1.2 x 10⁻⁶ M to 1.3 x 10⁻⁶ M in aqueous solutions at 25°C. researchgate.netcdnsciencepub.com

The composition of the solvent also influences this aggregation behavior. The critical concentration for p-nitrophenyl dodecanoate was found to decrease in the order: 10.9% (v/v) dioxane > 10.9% (v/v) acetonitrile (B52724) > 1.0% (v/v) dioxane > 10.9% (v/v) ethanol, indicating that the choice of co-solvent can either promote or disrupt aggregation. rsc.org Increasing the organic content of a solvent can lead to an increase in the hydrolysis rate of the monomeric ester, which is thought to be due to the uncoiling of the alkyl chain, making the ester bond more accessible. cdnsciencepub.comrsc.org

The table below presents the critical aggregation concentrations for various p-nitrophenyl alkanoates in aqueous solutions.

This aggregation behavior places limitations on the use of long-chain p-nitrophenyl alkanoates as substrates in enzyme model studies, as it is crucial to ensure that the ester is in its monomeric, reactive form to obtain accurate kinetic data. researchgate.netcdnsciencepub.com

Enzymatic Applications and Mechanistic Investigations of 4 Nitrophenyl Decanoate

Quantification of Lipase (B570770) Activity Using 4-Nitrophenyl Decanoate (B1226879)

4-Nitrophenyl decanoate is frequently employed as a substrate to spectrophotometrically determine the activity of lipases. scientificlabs.co.uksigmaaldrich.com The hydrolysis of this ester by a lipase releases 4-nitrophenol (B140041), which produces a colorimetric signal that can be measured to quantify enzyme activity. chemsynlab.com

Spectrophotometric Assays for 4-Nitrophenol Release

The fundamental principle of this assay lies in the enzymatic cleavage of the ester bond in 4-nitrophenyl decanoate by a lipase. This reaction yields decanoic acid and 4-nitrophenol. Under alkaline conditions, the released 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits a distinct yellow color and a maximum absorbance at a specific wavelength, typically around 405-410 nm. dntb.gov.uanih.govdergipark.org.tr The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction, allowing for the calculation of lipase activity. dergipark.org.trresearchgate.net One unit of lipase activity is often defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under specified conditions. researchgate.netsigmaaldrich.com

The reaction mixture for such an assay typically includes the 4-nitrophenyl decanoate substrate, a suitable buffer to maintain the optimal pH for the enzyme, and the lipase sample. nih.govajmb.org The reaction is initiated by the addition of the enzyme and the change in absorbance is monitored over time using a spectrophotometer. dergipark.org.tr

Comparative Hydrolysis Kinetics of 4-Nitrophenyl Decanoate by Diverse Lipases

The hydrolysis of 4-nitrophenyl decanoate by different lipases can exhibit varied kinetic profiles, reflecting the unique substrate specificities and catalytic efficiencies of each enzyme. Kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are determined to characterize these differences.

For instance, a study on lipases A and B from Candida rugosa showed that both enzymes act as non-specific esterases against a range of p-nitrophenyl esters, with slight differences in their optimal substrate chain length. nih.gov Lipase A displayed maximum activity with p-nitrophenyl caprylate (C8), while lipase B preferred p-nitrophenyl laurate (C12). nih.gov Another study investigating a wild-type lipase found that its activity was highest with the eight-carbon chain p-nitrophenyl octanoate (B1194180). dntb.gov.ua The Vₘₐₓ values for this lipase with p-nitrophenyl dodecanoate (B1226587) (a close relative of decanoate) was 0.78 U/mg protein. dntb.gov.uadergipark.org.tr

The kinetic parameters for the hydrolysis of p-nitrophenyl esters by various lipases are presented in the table below.

| Lipase Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |

| Pseudomonas sp. AKM-L5 | p-Nitrophenyl Palmitate | 0.108 mg/mL | 542.59 U/mg | researchgate.net |

| Fusarium sp. | p-Nitrophenyl Palmitate | 0.0032 | 299.8 | mdpi.com |

| Bombus terrestris | p-Nitrophenyl Laurate | 0.0011 | 0.15 | semanticscholar.org |

| Wild Type Lipase | p-Nitrophenyl Dodecanoate | - | 0.78 U/mg protein | dntb.gov.uadergipark.org.tr |

Application in High-Throughput Screening of Lipolytic Enzymes

The colorimetric nature of the assay using 4-nitrophenyl decanoate makes it highly suitable for high-throughput screening (HTS) of lipase activity. csic.es This is particularly valuable in the discovery and engineering of novel lipases with desired properties for industrial applications. acs.org

Microtiter plates are commonly used to perform a large number of assays simultaneously. acs.orgnih.gov In this format, small volumes of enzyme samples, such as cell lysates from recombinant microorganisms, are added to wells containing the 4-nitrophenyl decanoate substrate. acs.org The development of the yellow color is then measured using a microplate reader, allowing for the rapid identification of active lipase variants from a large library of candidates. acs.orgfrontiersin.org This approach has been successfully used to screen for lipases with specific activities, such as those suitable for biodiesel production. acs.org For example, a high-throughput screening of 72 active lipase targets identified several with high specific activity against vinyl decanoate. acs.org

Assessment of Esterase Activity with 4-Nitrophenyl Decanoate

In addition to lipases, 4-nitrophenyl decanoate is also a substrate for various esterases, enabling the measurement of their activity. scientificlabs.co.uksigmaaldrich.com

Measurement of Carboxylesterase Activity

4-Nitrophenyl decanoate is utilized in spectrophotometric assays to determine the activity of carboxylesterases (EC 3.1.1.1). scirp.orgnih.gov The principle of the assay is identical to that for lipases, where the hydrolysis of the ester bond and subsequent release of 4-nitrophenol is monitored. scirp.org

Studies have shown that carboxylesterases exhibit varying degrees of activity towards 4-nitrophenyl decanoate depending on their source and substrate preference. For instance, a carboxylesterase from the archaeon Metallosphaera sedula was assayed using 4-nitrophenyl decanoate among other p-nitrophenyl esters to evaluate its substrate preference. scirp.org Similarly, the carboxylesterase SOBER1 from Arabidopsis showed some activity against p-nitrophenyl decanoate, although it had a preference for shorter acyl chain substrates. nih.gov In contrast, some esterases show very weak or no activity towards p-nitrophenyl decanoate, highlighting differences in their substrate specificity. researchgate.netd-nb.info

The table below summarizes the activity of various carboxylesterases towards different p-nitrophenyl esters.

| Enzyme | Substrate | Relative Activity (%) |

| His₆-ScAPT1 | p-Nitrophenyl Butyrate (B1204436) | 50 |

| His₆-ScAPT1 | p-Nitrophenyl Decanoate | 25 |

| His₆-SOBER1 | p-Nitrophenyl Butyrate | <10 |

| His₆-SOBER1 | p-Nitrophenyl Decanoate | ~0 |

Data adapted from a study on SOBER1 carboxylesterase. nih.gov

Monitoring of Esterase Production by Recombinant Organisms

4-Nitrophenyl decanoate serves as a useful tool for monitoring the production of recombinant esterases in various host organisms. sigmaaldrich.com For example, it has been used to assess carboxylesterase production by the recombinant fungus Penicillium griseoroseum. scientificlabs.co.uksigmaaldrich.com

The assay allows for the quantification of esterase activity directly in cell lysates or culture supernatants of recombinant organisms like E. coli. researchgate.net This facilitates the screening of numerous clones to identify those with high levels of esterase expression. researchgate.net In one study, several recombinant esterases expressed in E. coli were tested for their ability to hydrolyze p-nitrophenyl decanoate, with some showing high efficiency. researchgate.net This demonstrates the utility of 4-nitrophenyl decanoate as a substrate for rapidly assessing the success of recombinant protein production and for selecting promising candidates for further characterization and application.

Kinetic Studies of Enzyme-Catalyzed Hydrolysis of 4-Nitrophenyl Decanoate

The hydrolysis of 4-nitrophenyl decanoate by enzymes, typically lipases, can be dissected through detailed kinetic analyses to understand the catalytic mechanism and efficiency. These studies often involve determining key kinetic parameters and observing the reaction progress over time.

The Michaelis-Menten model is fundamental to enzyme kinetics, describing the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.

For the hydrolysis of 4-nitrophenyl decanoate, these parameters are determined by measuring the initial rate of 4-nitrophenol release at various substrate concentrations. mdpi.com Studies on different lipases have revealed a range of kinetic parameters for 4-nitrophenyl decanoate. For instance, a recombinant lipase from the Antarctic thermophilic bacterium Geobacillus sp. ID17 (Lip7) was characterized using 4-nitrophenyl decanoate among other esters. The kinetic parameters were determined by fitting the saturation curve to the Michaelis-Menten model. mdpi.com Similarly, the lipase BT-1 from the labial gland of Bombus terrestris males showed a preference for p-nitrophenyl esters with medium-chain fatty acids, including 4-nitrophenyl decanoate. dergipark.org.tr

A study on a novel lipase, SeLipC, from Streptomyces exfoliatus DSMZ 41693, demonstrated the highest hydrolysis rate with 4-nitrophenyl decanoate compared to other p-nitrophenyl esters. researchgate.net The kinetic parameters for various lipases with p-nitrophenyl esters of different chain lengths, including decanoate, have been systematically determined, providing a basis for comparing their catalytic efficiencies.

Below is an interactive data table summarizing the Michaelis-Menten parameters for the hydrolysis of various p-nitrophenyl esters by different enzymes, including data relevant to 4-nitrophenyl decanoate where available.

| Enzyme | Substrate | Km (mM) | Vmax (U/mg or µmol/min/mg) | Catalytic Efficiency (kcat/Km) (s⁻¹mM⁻¹) | Reference |

| Lipase (Wild Type) | p-Nitrophenyl dodecanoate (C12) | - | 0.78 U/mg | - | capes.gov.br |

| Geobacillus sp. ID17 Lipase (Lip7) | p-Nitrophenyl decanoate (C10) | 0.08 ± 0.02 | - | 13,000 ± 2000 | mdpi.com |

| Bombus terrestris Lipase (BT-1) | p-Nitrophenyl laurate (C12) | 0.0011 | 0.15 U/mg | - | dergipark.org.tr |

| Halocynthiibacter arcticus Lipase (HaSGNH1) | p-Nitrophenyl butyrate (C4) | 0.80 ± 0.23 | 1.00 s⁻¹µM | 21.3 | nih.gov |

| Halocynthiibacter arcticus Lipase (HaSGNH1) | p-Nitrophenyl hexanoate (B1226103) (C6) | 0.99 ± 0.20 | 0.96 s⁻¹µM | 16.7 | nih.gov |

Pre-steady-state kinetics can provide detailed insights into the individual steps of the enzymatic reaction mechanism, such as acylation and deacylation. A characteristic feature of some enzyme-catalyzed reactions is a "burst" of product formation in the initial phase of the reaction, which occurs when the rate of the first step (e.g., formation of an acyl-enzyme intermediate) is faster than the rate of a subsequent step (e.g., hydrolysis of the intermediate).

The hydrolysis of 4-nitrophenyl esters often follows a two-step mechanism involving the formation of an acyl-enzyme intermediate and its subsequent hydrolysis. The release of 4-nitrophenol corresponds to the acylation step. If the deacylation step is rate-limiting, a rapid initial release of 4-nitrophenol, or a "burst," will be observed, stoichiometric with the amount of active enzyme.

A study on lamb pregastric lipases demonstrated such burst kinetics for the hydrolysis of 4-nitrophenyl decanoate. chemsynlab.comresearchgate.net This observation suggests that for this particular enzyme, the formation of the decanoyl-enzyme intermediate is rapid, followed by a slower, rate-determining hydrolysis of this intermediate to release decanoic acid and regenerate the free enzyme. chemsynlab.comresearchgate.net In contrast, similar studies with other esters, such as 4-nitrophenyl acetate (B1210297) and penicillin G acylase, have also shown burst kinetics, indicating that the acylation rate is significantly faster than the deacylation rate.

The catalytic activity of enzymes is highly sensitive to environmental conditions. For the hydrolysis of 4-nitrophenyl decanoate, pH, temperature, and ionic strength are critical factors that can significantly modulate the reaction rate.

pH: Enzymes have an optimal pH at which their activity is maximal. The pH profile of an enzyme is determined by the ionization states of amino acid residues in the active site and those involved in maintaining the enzyme's three-dimensional structure. For instance, a recombinant esterase from Carica papaya (CpEST) exhibited a marked tendency toward alkalinity, with optimal activity at pH 10.0 when hydrolyzing p-nitrophenyl butyrate. A novel lipase, SeLipC, was found to be most active at pH 8.5. researchgate.net The lipase from Geobacillus sp. ID17 showed optimal activity at a remarkably high pH of 11.0.

Temperature: Temperature affects the rate of enzymatic reactions by influencing the kinetic energy of both the enzyme and substrate molecules. As temperature increases, the reaction rate generally increases until an optimal temperature is reached. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. The optimal temperature for the lipase from Geobacillus sp. ID17 was found to be 50°C. The recombinant CpEST showed its highest activity at 30°C, with a significant loss at higher temperatures.

Substrate Specificity Profiling Across Enzyme Families

4-Nitrophenyl decanoate is part of a broader family of 4-nitrophenyl esters with varying acyl chain lengths. By comparing the rates of hydrolysis of these different esters, the substrate specificity of an enzyme can be determined. This is crucial for understanding the enzyme's biological role and for its potential industrial applications.

Enzymes often exhibit a preference for substrates with a specific acyl chain length. This specificity is largely determined by the size and shape of the substrate-binding pocket in the enzyme's active site.

Studies have shown that some lipases preferentially hydrolyze esters with short-chain fatty acids, while others are more active towards medium or long-chain esters. For example, a lipase from Thermomyces lanuginosus showed the highest activity with p-nitrophenyl octanoate (C8). capes.gov.br The lipase BT-1 from Bombus terrestris also displayed a preference for C8-C10 p-nitrophenyl esters. dergipark.org.tr In contrast, a lipase from Halocynthiibacter arcticus (HaSGNH1) had the highest activity with p-nitrophenyl butyrate (C4) and very little activity towards longer-chain substrates like p-nitrophenyl decanoate (C10). nih.gov The lipase SeLipC from Streptomyces exfoliatus, however, showed the highest hydrolysis rate with p-nitrophenyl decanoate (C10). researchgate.net

A comparative study using an esterase from Thermotoga maritima (TM0077) found it was only active on short-chain p-nitrophenyl esters of acetate (C2) and propionate (B1217596) (C3) and did not hydrolyze esters with acyl chains longer than four carbons. These findings highlight the diverse substrate specificities among different esterolytic enzymes.

The following interactive data table presents the relative hydrolytic activity of various enzymes towards p-nitrophenyl esters of different acyl chain lengths.

| Enzyme | pNP-Acetate (C2) | pNP-Butyrate (C4) | pNP-Octanoate (C8) | p-NP-Decanoate (C10) | pNP-Laurate (C12) | pNP-Palmitate (C16) | Reference |

| Thermomyces lanuginosus Lipase (Wild Type) | 0.42 U/mg | 0.95 U/mg | 1.1 U/mg | - | 0.78 U/mg (dodecanoate) | 0.18 U/mg | capes.gov.br |

| Halocynthiibacter arcticus Lipase (HaSGNH1) | High Activity | Highest Activity | - | Very Little Activity | Very Little Activity | - | nih.gov |

| Bombus terrestris Lipase (BT-1) | - | - | Highest Activity | High Activity | - | - | dergipark.org.tr |

| Streptomyces exfoliatus Lipase (SeLipC) | - | - | High Activity | Highest Activity | High Activity | High Activity | researchgate.net |

| Thermotoga maritima Esterase (TM0077) | Active | Inactive | Inactive | Inactive | Inactive | Inactive |

The hydrophobicity of the substrate, which increases with the length of the acyl chain, plays a significant role in enzyme-substrate interactions, particularly for lipases. Lipases are known to act at the interface of aqueous and lipid phases, and their activity is often enhanced by the presence of a hydrophobic interface.

The catalytic efficiency of an enzyme, often expressed as the kcat/Km ratio, can be influenced by the hydrophobicity of the substrate. For some enzymes, an increase in the hydrophobicity of the p-nitrophenyl ester leads to an increase in catalytic efficiency up to a certain chain length, after which the efficiency may decrease. This is often attributed to a better fit of the more hydrophobic substrate into the active site. The activity of lipase from Thermomyces lanuginosus has been shown to be greatly affected by substrate hydrophobicity. capes.gov.br

In a study involving α-chymotrypsin and surfactants, it was noted that the hydrophobicity of the surfactant tail influenced the enzyme's activity, suggesting that hydrophobic interactions are crucial in modulating the catalytic environment. For human serum albumin, which exhibits esterase-like activity, the pKa shift of a key tyrosine residue involved in catalysis was correlated with the length of the fatty acid tail of the 4-nitrophenyl ester substrate, indicating that substrate hydrophobicity directly influences the catalytic mechanism.

Elucidation of Enzymatic Reaction Mechanisms

The use of 4-nitrophenyl decanoate has been instrumental in understanding the fundamental mechanisms of several enzymes. Its interaction with enzymes provides insights into active site architecture, the roles of key amino acid residues, and the physical phenomena that govern catalytic activity.

Investigation of Active Site Interactions and Binding Affinity

Studies utilizing 4-nitrophenyl decanoate have shed light on the binding affinity and interactions within the active sites of various enzymes. For instance, in human serum albumin (HSA), which exhibits esterase-like activity, the hydrolysis of 4-nitrophenyl decanoate has been investigated to understand ligand binding within the FA3-FA4 cleft. plos.orgscispace.com The length of the fatty acyl chain of substrates like 4-nitrophenyl decanoate influences the pKa of the catalytic Tyr411 residue, demonstrating a correlation between substrate structure and active site environment. plos.orgscispace.comresearchgate.net

In the context of lipases, the binding of 4-nitrophenyl decanoate is influenced by the hydrophobicity of the enzyme's active site. For example, a lipase from Aspergillus niger immobilized on hydrophobic C8 magnetic particles showed a higher affinity for 4-nitrophenyl decanoate compared to the free enzyme. scirp.org This suggests that the hydrophobic support enhances the binding of the long-chain substrate. Furthermore, molecular docking simulations with lipases, such as LipC12, have used 4-nitrophenyl decanoate as a ligand to predict binding poses and understand substrate specificity within the active site. e-ksbbj.or.kr

Role of Catalytic Residues in 4-Nitrophenyl Decanoate Cleavage

The cleavage of 4-nitrophenyl decanoate is a direct measure of the activity of catalytic residues within an enzyme's active site. In lipases, which are serine hydrolases, a catalytic triad (B1167595) typically consisting of serine, histidine, and aspartate is responsible for the hydrolysis of the ester bond. nih.gov The serine residue acts as a nucleophile, attacking the carbonyl carbon of the substrate.

In human serum albumin, the Tyr411 residue is a key catalytic player in the hydrolysis of 4-nitrophenyl decanoate. plos.orgresearchgate.net The pH dependence of the reaction kinetics indicates a pKa shift of this tyrosine residue upon substrate binding, which is crucial for its catalytic function. plos.orgscispace.comresearchgate.net

For the thiolase enzyme OleA, the active site cysteine (C143 in Xanthomonas campestris) is essential for its activity. nih.govresearchgate.net While 4-nitrophenyl esters are hydrolyzed by OleA, the reaction proceeds via a transesterification to this cysteine residue, similar to the initial step with its native acyl-CoA substrates. nih.gov Mutation of this cysteine to alanine (B10760859) abolishes the enzyme's ability to hydrolyze p-nitrophenyl esters, confirming its critical catalytic role. nih.gov

Interfacial Activation Phenomena in Lipase Catalysis

A hallmark of lipase activity is the phenomenon of interfacial activation, where the enzyme's catalytic activity dramatically increases at a lipid-water interface. nih.gov 4-Nitrophenyl decanoate, due to its hydrophobic decanoate chain, is a suitable substrate for studying this phenomenon. The increased activity of lipases towards long-chain p-nitrophenyl esters like 4-nitrophenyl decanoate at interfaces is attributed to a conformational change in the enzyme. scirp.org This change involves the movement of a helical "lid" that covers the active site, exposing a larger hydrophobic surface area and facilitating substrate access. nih.govresearchgate.net

Immobilization of lipases on hydrophobic supports can mimic this interfacial activation. Studies have shown that lipases adsorbed on such surfaces exhibit higher specific activity towards 4-nitrophenyl decanoate. scirp.org This is because the hydrophobic support induces the open, active conformation of the lipase, making the catalytic site more accessible to the substrate. researchgate.netdntb.gov.ua

Utilization in Thiolase Enzyme (OleA) Mechanism Studies

The thiolase enzyme OleA, which is involved in the biosynthesis of long-chain hydrocarbons and β-lactones, has been a subject of intense mechanistic study, with 4-nitrophenyl decanoate serving as a valuable probe. nih.govresearchgate.net OleA is distinct from other thiolases as it catalyzes a non-decarboxylative Claisen condensation of two long-chain fatty acyl groups. researchgate.netresearchgate.net

Probing Reaction Directionality Using Labeled 4-Nitrophenyl Decanoate

A key question in the OleA reaction mechanism is the directionality of the Claisen condensation, specifically, which of the two bound acyl chains acts as the nucleophile and which acts as the electrophile. To address this, studies have employed isotopically labeled substrates. The use of p-nitrophenyl 1-¹³C-decanoate has provided direct evidence for the directionality of the reaction. nih.govresearchgate.net

These experiments revealed that the acyl chain that binds in the "Channel A" of the enzyme acts as the Claisen nucleophile. nih.govresearchgate.net This was a significant finding, as it provided the first direct proof of reaction directionality in any OleA enzyme. nih.govresearchgate.net This understanding is crucial for the rational design of biocatalytic systems for the production of novel hydrocarbons and β-lactones. nih.govresearchgate.net

Table of Kinetic Parameters for Enzyme Activity with p-Nitrophenyl Esters

This table presents a compilation of kinetic data from various studies. Direct comparison between studies should be made with caution due to differing experimental conditions.

| Enzyme | Substrate | Vmax (U/mg protein) | Km (mM) | kcat/KM (M⁻¹s⁻¹) | Source(s) |

|---|---|---|---|---|---|

| Wild Type Lipase | p-Nitrophenyl dodecanoate | 0.78 | - | - | dergipark.org.trdergipark.org.tr |

| HisTEVS-LipC12 | p-Nitrophenyl decanoate | - | Increased 1.3-fold vs. cLipC12 | 75% of cLipC12 | d-nb.info |

| Human Serum Albumin | p-Nitrophenyl decanoate | - | - | - | plos.orgresearchgate.netresearchgate.net |

| Acinetobacter sp. AU07 Lipase | 4-Nitrophenyl laurate | - | - | - | elsevier.es |

| LipS | 4-Nitrophenyl decanoate | - | - | - | scispace.com |

| LipT | 4-Nitrophenyl decanoate | - | - | - | scispace.com |

| S4T mutant LipC12 | 4-Nitrophenyl decanoate | 20% reduced vs. Wild Type | - | - | e-ksbbj.or.kr |

Note: "-" indicates data not provided in the cited sources.

Advanced Research and Biotechnological Implications of 4 Nitrophenyl Decanoate Studies

Enzyme Engineering and Directed Evolution Research

The engineering of enzymes with tailored specificities and enhanced activities is a cornerstone of modern biotechnology. 4-Nitrophenyl decanoate (B1226879) serves as a valuable tool in these endeavors, allowing for the high-throughput screening of enzyme libraries and the detailed characterization of engineered biocatalysts.

Assessment of Mutagenesis Effects on Enzyme Specificity and Activity Towards 4-Nitrophenyl Decanoate

Directed evolution and site-directed mutagenesis are powerful techniques used to modify enzyme function. By introducing specific mutations in the genetic code of an enzyme, researchers can alter its structure and, consequently, its catalytic properties. The hydrolysis of 4-Nitrophenyl decanoate is a common assay to evaluate the success of these modifications.

One study on a de novo designed esterase, 1a8uD1, demonstrated a measurable hydrolysis activity of 24.25 ± 0.57 U/g towards p-nitrophenyl octanoate (B1194180). To enhance this activity, molecular dynamics simulations and the RosettaDesign application were employed to optimize the substrate binding mode and amino acid sequence. The redesigned lipase (B570770), 1a8uD1–M8, exhibited a 3.34-fold increase in hydrolysis activity towards p-nitrophenyl octanoate and, significantly, also gained the ability to hydrolyze the natural medium-chain triglyceride, glycerol trioctanoate, with an activity of 27.67 ± 0.69 U/g researchgate.net.

In another example, random mutagenesis of a pentalenene synthase (PentS) led to the identification of a mutant, PentS-13, with altered product diversity mdpi.com. Sequencing revealed that a T182A mutation was responsible for this change. Site-saturation mutagenesis at this position demonstrated that residue 182 is crucial for maintaining enzyme activity and product specificity, with different amino acid substitutions leading to varied outcomes, including complete loss of activity or altered product profiles mdpi.com.

The following table summarizes the effects of specific mutations on enzyme activity towards p-nitrophenyl esters, providing insights into how targeted changes can modulate catalytic function.

| Enzyme | Original Residue | Mutant Residue | Substrate | Effect on Activity | Reference |

| De Novo Esterase 1a8uD1 | - | Redesigned (1a8uD1–M8) | p-Nitrophenyl octanoate | 3.34-fold increase | researchgate.net |

| Pentalenene Synthase | Threonine (182) | Alanine (B10760859) | Farnesyl pyrophosphate | Varied product diversity | mdpi.com |

| Pentalenene Synthase | Threonine (182) | Methionine | Farnesyl pyrophosphate | Complete loss of activity | mdpi.com |

| Pentalenene Synthase | Threonine (182) | Tryptophan | Farnesyl pyrophosphate | Complete loss of activity | mdpi.com |

| Pentalenene Synthase | Threonine (182) | Phenylalanine | Farnesyl pyrophosphate | Complete loss of activity | mdpi.com |

| Pentalenene Synthase | Threonine (182) | Arginine | Farnesyl pyrophosphate | Complete loss of activity | mdpi.com |

| Pentalenene Synthase | Threonine (182) | Isoleucine | Farnesyl pyrophosphate | Marked decrease (<3% activity) | mdpi.com |

Rational Design Strategies for Enhanced Biocatalytic Performance

Rational design, an approach that leverages knowledge of an enzyme's structure and mechanism, is employed to introduce targeted mutations that are predicted to enhance its performance. This strategy is particularly effective when the three-dimensional structure of the enzyme is known, allowing for precise modifications of the active site or other critical regions.

The rational design of enzymes can lead to significant improvements in their catalytic efficiency and substrate specificity. For instance, by remodeling the interaction network within the active site, researchers can enhance the binding of a specific substrate, such as 4-Nitrophenyl decanoate, leading to a higher rate of hydrolysis. This can involve modifying amino acid residues that form hydrogen bonds, hydrophobic interactions, or salt bridges with the substrate frontiersin.org.

A study on a novel HSL family IV esterase, EstD04, from the gut microbiota of mealworms, provides a relevant example of enzyme characterization that informs rational design. The enzyme's activity was assessed against a range of p-nitrophenyl fatty acids, including p-nitrophenyl decanoate (C10) nih.gov. Noticeable catalytic activity was observed with this substrate, and detailed kinetic analyses were performed using p-nitrophenyl butyrate (B1204436) (p-NPC4) to determine the optimal temperature and pH for its function nih.gov. Such characterization is the first step in rationally designing mutations to improve activity towards longer-chain esters like 4-Nitrophenyl decanoate.

Inhibition and Activation Studies of Enzymes

The modulation of enzyme activity through inhibitors and activators is a critical area of study with implications for drug development and industrial biocatalysis. 4-Nitrophenyl decanoate is an effective substrate for screening and characterizing these modulators.

Screening and Characterization of Enzyme Modulators (Inhibitors, Activators)

High-throughput screening assays often utilize chromogenic substrates like 4-Nitrophenyl decanoate to rapidly identify compounds that inhibit or activate a target enzyme. The release of 4-nitrophenol (B140041) upon hydrolysis provides a simple and robust colorimetric signal that can be measured to determine the rate of the enzymatic reaction.

While finding enzyme inhibitors is a common goal, the search for activators can be more challenging. Activators may work through various mechanisms, such as allosteric regulation or by interacting with the substrate, and may not necessarily bind strongly to the enzyme creative-enzymes.com. Creative Enzymes has developed specialized assays for the efficient identification of enzyme activators, including high-throughput screening methods creative-enzymes.com.

Impact of Detergents, Organic Solvents, and Metal Ions on Enzymatic Hydrolysis

The activity of enzymes can be significantly influenced by the chemical environment. Detergents, organic solvents, and metal ions can either enhance or inhibit the enzymatic hydrolysis of substrates like 4-Nitrophenyl decanoate.

Detergents: A study on a soluble cysteine protease from Plasmodium berghei showed that incubation with 20% (v/v) sodium dodecyl sulfate (SDS), Triton-X 100, and Tween 80 resulted in an 81%, 51%, and 34% reduction in enzyme activity, respectively researchgate.net.

Organic Solvents: The same study found that acetone and dimethyl sulfoxide (B87167) (DMSO) had a minimal effect on the cysteine protease's activity compared to other organic solvents researchgate.net. In another example, a thermo-tolerant and extreme acidophile Bacillus pumilus lipase showed that DMSO had a stimulatory effect on its activity researchgate.net. This lipase was also moderately resistant to a range of other solvents, including methanol, ethanol (B145695), benzene, hexane, and pentane researchgate.net.

Metal Ions: The influence of metal ions on enzyme activity is varied. For the cysteine protease from P. berghei, activity was inhibited by Cu²⁺, Hg²⁺, and Fe²⁺, but activated by Zn²⁺ researchgate.net. For the B. pumilus lipase, Na⁺, K⁺, Ca²⁺, Mg²⁺, and Mn⁺ decreased enzyme activity, while Fe²⁺ increased the relative activity up to 200% researchgate.net. In the case of Oenococcus oeni β-glucosidase, K⁺ enhanced the activity of the wild-type enzyme, while Na⁺ also showed an activating effect mdpi.com.

The table below summarizes the effects of various chemical agents on the activity of different enzymes.

| Enzyme | Chemical Agent | Concentration | Effect on Activity | Reference |

| Cysteine Protease (P. berghei) | Sodium dodecyl sulfate (SDS) | 20% (v/v) | 81% reduction | researchgate.net |

| Cysteine Protease (P. berghei) | Triton-X 100 | 20% (v/v) | 51% reduction | researchgate.net |

| Cysteine Protease (P. berghei) | Tween 80 | 20% (v/v) | 34% reduction | researchgate.net |

| Cysteine Protease (P. berghei) | Acetone | Not specified | Minimal effect | researchgate.net |

| Cysteine Protease (P. berghei) | Dimethyl sulfoxide (DMSO) | Not specified | Minimal effect | researchgate.net |

| B. pumilus Lipase | Dimethyl sulfoxide (DMSO) | Not specified | Stimulatory effect | researchgate.net |

| Cysteine Protease (P. berghei) | Cu²⁺, Hg²⁺, Fe²⁺ | Not specified | Inhibition | researchgate.net |

| Cysteine Protease (P. berghei) | Zn²⁺ | Not specified | Activation | researchgate.net |

| B. pumilus Lipase | Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn⁺ | Not specified | Decrease | researchgate.net |

| B. pumilus Lipase | Fe²⁺ | Not specified | 200% increase | researchgate.net |

| O. oeni β-glucosidase (wild-type) | K⁺ | 5 mM | Enhancement | mdpi.com |

| O. oeni β-glucosidase (wild-type) | Na⁺ | 5 mM | Increase | mdpi.com |

Enzymatic Activity in Biological Systems and Extracts

The study of enzymatic activity in complex biological matrices, such as cell extracts, is essential for understanding the physiological roles of enzymes and for bioprospecting new biocatalysts. 4-Nitrophenyl decanoate and other p-nitrophenyl esters are frequently used to measure the activity of lipases and esterases in these contexts.

In a study investigating lipase variants, the activity of a wild-type lipase was tested against p-nitrophenyl esters with varying carbon chain lengths. The Vmax values were determined for pNP-acetate, pNP-butyrate, pNP-octanoate, pNP-dodecanoate, and pNP-palmitate, showing that the enzyme's activity is dependent on the substrate's acyl chain length dergipark.org.trdergipark.org.trdergipark.org.tr. Specifically, the highest activity was observed with the eight-carbon chain pNP-octanoate dergipark.org.trdergipark.org.trdergipark.org.tr. This type of substrate profiling is crucial for identifying enzymes with a preference for medium-chain fatty acid esters like 4-Nitrophenyl decanoate.

Another study on the EstD04 esterase from Pseudomonas sp. D01 also demonstrated distinct hydrolytic capabilities on p-nitrophenyl fatty acids with different carbon chain lengths, including C2, C4, C8, C10, C12, C14, and C16 nih.gov. Noticeable catalytic activity was observed with p-nitrophenyl decanoate (p-NPC10), indicating the presence of enzymes capable of hydrolyzing this substrate in the mealworm gut microbiota nih.gov.

The following table presents the Vmax values of a wild-type lipase for different p-nitrophenyl esters, illustrating the substrate specificity of the enzyme.

| Substrate | Carbon Chain Length | Vmax (U/mg protein) | Reference |

| p-Nitrophenyl acetate (B1210297) | C2 | 0.42 | dergipark.org.trdergipark.org.trdergipark.org.tr |

| p-Nitrophenyl butyrate | C4 | 0.95 | dergipark.org.trdergipark.org.trdergipark.org.tr |

| p-Nitrophenyl octanoate | C8 | 1.1 | dergipark.org.trdergipark.org.trdergipark.org.tr |

| p-Nitrophenyl dodecanoate (B1226587) | C12 | 0.78 | dergipark.org.trdergipark.org.trdergipark.org.tr |

| p-Nitrophenyl palmitate | C16 | 0.18 | dergipark.org.trdergipark.org.trdergipark.org.tr |

Analysis of Lipase and Esterase Activity in Complex Biological Samples (e.g., tissue homogenates, cellular extracts, fermentation broths)

The compound 4-Nitrophenyl decanoate (4-NPD) serves as a pivotal chromogenic substrate for the quantitative analysis of lipase and esterase activity within intricate biological matrices. Its utility stems from a straightforward enzymatic reaction where the hydrolysis of the ester bond by a lipase or esterase releases 4-nitrophenol, a yellow-colored product. The intensity of this color, which can be precisely measured spectrophotometrically at approximately 405-410 nm, is directly proportional to the enzymatic activity in the sample. medchemexpress.commdpi.com This method provides a sensitive and continuous assay, adaptable for high-throughput screening.

The application of 4-NPD and similar p-nitrophenyl esters is well-documented across various complex biological samples:

Tissue Homogenates : Researchers have utilized 4-Nitrophenyl decanoate to conduct general esterase activity assays on extracts from animal tissues, such as hepatopancreas homogenates. This allows for the investigation of metabolic enzymes within specific organs.

Cellular Extracts : The substrate is employed to measure the activity of both native and recombinant enzymes in cellular extracts. This is crucial for characterizing newly discovered enzymes and for optimizing protein expression in biotechnological applications.

Fermentation Broths : In industrial microbiology, monitoring the production of extracellular enzymes is critical. 4-NPD can be used to assess carboxylesterase production by recombinant microbial strains, such as Penicillium griseoroseum, directly in the fermentation broth. This provides valuable data for process optimization and quality control.

The reliability of using p-nitrophenyl esters in complex media has been validated in various contexts, including the analysis of lipase activity in milk, demonstrating the robustness of this analytical approach for routine quality control and research. nih.gov

Characterization of Enzymes from Diverse Microbial and Animal Sources

A primary application of 4-Nitrophenyl decanoate in advanced research is the detailed characterization of lipolytic enzymes from a wide array of biological origins. By employing a panel of 4-nitrophenyl esters with varying acyl chain lengths (e.g., acetate C2, butyrate C4, octanoate C8, decanoate C10, dodecanoate C12, palmitate C16), scientists can determine the substrate specificity of an enzyme, which is a key aspect of its biochemical identity. dergipark.org.trdergipark.org.trdergipark.org.tr

This systematic approach reveals whether an enzyme preferentially hydrolyzes short, medium, or long-chain fatty acid esters. For instance, an enzyme exhibiting high activity towards 4-nitrophenyl butyrate but low activity towards 4-nitrophenyl decanoate would be classified as an esterase with a preference for short-chain substrates. dergipark.org.tr Conversely, true lipases often show higher activity towards longer-chain substrates like 4-Nitrophenyl decanoate.

Research Findings:

Microbial Enzymes : In a study characterizing a novel thermophilic esterase, EstD11, from a hot spring metagenome, 4-Nitrophenyl decanoate was used as the standard substrate to determine the enzyme's optimal temperature and pH. The study further analyzed a library of 20 different p-nitrophenyl esters, including decanoate, to establish the enzyme's broad substrate specificity.

Animal Enzymes : Assays using substrates like 4-nitrophenyl esters have been instrumental in characterizing lipases from sources such as porcine pancreas, providing foundational data for biochemical studies. medchemexpress.com

Comparative Analysis : Research on lipase variants has demonstrated that enzymatic activity is highly dependent on the carbon chain length of the substrate. dergipark.org.trdergipark.org.tr For one wild-type lipase, the maximum reaction velocity (Vmax) was highest with a medium-chain substrate (p-nitrophenyl octanoate) and significantly lower for both very short (acetate) and very long (palmitate) chain substrates. dergipark.org.tr

The data gathered from these characterization studies are crucial for classifying newly discovered enzymes and for selecting appropriate biocatalysts for specific industrial applications.

| Substrate (Acyl Chain Length) | Relative Lipase Activity (%) | Enzyme Source Example |

| p-Nitrophenyl Acetate (C2) | 38% | Wild-Type Microbial Lipase |

| p-Nitrophenyl Butyrate (C4) | 86% | Wild-Type Microbial Lipase |

| p-Nitrophenyl Octanoate (C8) | 100% | Wild-Type Microbial Lipase |

| p-Nitrophenyl Dodecanoate (C12) | 71% | Wild-Type Microbial Lipase |

| p-Nitrophenyl Palmitate (C16) | 16% | Wild-Type Microbial Lipase |

| Data is representative and synthesized from findings reported in studies on lipase substrate specificity. The percentages are normalized relative to the substrate with the highest activity (p-Nitrophenyl Octanoate). |

Broader Biotechnological and Industrial Research Relevance

Contributions to Understanding Lipid Metabolism and Drug Development Research

The study of enzymes that hydrolyze 4-Nitrophenyl decanoate has significant implications for understanding fundamental biological processes and for advancing pharmaceutical research. Lipases and esterases are key regulators in lipid metabolism, controlling the breakdown and mobilization of triacylglycerols and other lipids. mdpi.com Dysregulation of these enzymes is linked to metabolic diseases such as obesity and diabetes.

Consequently, these enzymes are recognized as important therapeutic targets. wiley.com The development of reliable and straightforward assays is a critical first step in drug discovery. nih.gov Assays using 4-Nitrophenyl decanoate and related substrates are essential for:

Target Validation : Characterizing the activity of specific lipases and esterases involved in disease pathways.

High-Throughput Screening : Efficiently testing large libraries of chemical compounds to identify potential inhibitors of target enzymes.

Pharmacokinetic Studies : Investigating how ester-containing drugs or prodrugs are processed and metabolized by esterases in the circulatory system, which impacts their efficacy and biodistribution. nih.govfoxchase.org

By providing a robust tool to study these crucial enzymes, research involving 4-Nitrophenyl decanoate underpins the development of novel therapeutics for metabolic disorders. wiley.com

Potential in Biocatalysis and Enzyme-Based Analytical Methods

The characterization of enzymes using 4-Nitrophenyl decanoate directly fuels advancements in biocatalysis. Lipases and esterases are highly valued in industry for their ability to catalyze specific chemical reactions under mild conditions, with applications in the production of pharmaceuticals, fine chemicals, biofuels, and flavor compounds. biosynth.com The search for novel enzymes with high stability, specific activity, and substrate tolerance is a major goal in biotechnology. researchgate.net Assays with 4-Nitrophenyl decanoate are a cornerstone of this discovery process, enabling researchers to screen environmental samples and genetically engineered microbes for promising new biocatalysts. pubcompare.ai

Furthermore, the assay itself represents a powerful enzyme-based analytical method. The principle of using a chromogenic substrate like 4-Nitrophenyl decanoate to quantify enzyme activity can be adapted for various purposes, including:

Quality Control : As demonstrated in the dairy industry, similar assays can be used to measure endogenous lipase activity in raw materials to prevent spoilage and ensure product quality. nih.gov

Environmental Monitoring : Detecting the activity of specific enzymes in environmental samples as a biomarker for microbial activity or contamination.

Biosensor Development : Integrating the enzyme and substrate system into biosensor platforms for the rapid detection of specific analytes.

The precision and adaptability of analytical methods based on 4-nitrophenyl esters ensure their continued relevance in both industrial process control and innovative diagnostic technologies. mdpi.com

Emerging Research Frontiers and Future Directions for 4 Nitrophenyl Decanoate

Development of Novel and High-Throughput Enzymatic Assays

The development of novel and high-throughput enzymatic assays is a key area of advancement for 4-Nitrophenyl decanoate (B1226879). Its utility as a substrate is being leveraged to accelerate the discovery and engineering of new enzymes for industrial applications. dtu.dk The core principle of the assay involves the enzymatic hydrolysis of the ester bond in 4-Nitrophenyl decanoate, which releases 4-nitrophenol (B140041), a yellow-colored product that can be quantified spectrophotometrically at around 405-410 nm. medchemexpress.commdpi.com

Research is focused on adapting this fundamental reaction for high-throughput screening (HTS) platforms. This involves miniaturizing the assay into microplate formats and utilizing automated liquid handlers to screen large libraries of enzyme variants or potential enzyme-producing microorganisms. nih.gov Such HTS methods are crucial for directed evolution experiments, which aim to tailor enzymes for specific industrial requirements that may not be present in their natural forms. dtu.dk

Studies have demonstrated the effectiveness of using a panel of 4-nitrophenyl esters with varying acyl chain lengths to characterize the substrate specificity of newly discovered enzymes. nih.govdergipark.org.tr This approach allows researchers to quickly identify enzymes with desired activities, for instance, those that preferentially hydrolyze medium-chain fatty acid esters like decanoate. By comparing the activity on 4-Nitrophenyl decanoate to substrates with shorter or longer chains, a detailed profile of an enzyme's catalytic preference can be established. dergipark.org.trnih.gov

| Substrate | Acyl Chain Length | Typical Enzyme Class | Relative Activity Example (Hypothetical Wild-Type Lipase) |

|---|---|---|---|

| p-Nitrophenyl acetate (B1210297) | C2 | Esterase | Low |

| p-Nitrophenyl butyrate (B1204436) | C4 | Esterase/Lipase | Medium |

| p-Nitrophenyl octanoate (B1194180) | C8 | Lipase | High |

| 4-Nitrophenyl decanoate | C10 | Lipase | Very High |

| p-Nitrophenyl dodecanoate (B1226587) | C12 | Lipase | High |

| p-Nitrophenyl palmitate | C16 | Lipase | Medium-Low |

This table illustrates how the activity of a hypothetical lipase can vary with the acyl chain length of the 4-nitrophenyl ester substrate. The data is representative of findings where lipases show optimal activity for medium-chain fatty acids. Source: mdpi.comdergipark.org.trnih.gov

Integration with Advanced Bioanalytical Platforms for Real-Time Monitoring

A significant future direction is the integration of 4-Nitrophenyl decanoate-based assays with advanced bioanalytical platforms for real-time process monitoring. In biopharmaceutical and biotechnological production, there is a growing demand for technologies that can continuously track critical process parameters and product quality attributes. nih.gov While current applications of 4-Nitrophenyl decanoate are predominantly for in-vitro, offline measurements, its potential for online monitoring is being explored.

The development of fully integrated and automated systems, which combine aseptic sampling with subsequent analytical steps, provides a framework for this integration. nih.gov In such a system, a small volume of a bioreactor broth could be automatically sampled, prepared, and mixed with 4-Nitrophenyl decanoate. The resulting change in absorbance could be measured in real-time by an integrated spectrophotometer, providing a continuous readout of a specific esterase or lipase activity throughout a fermentation or cell culture process. This would enable much tighter control over the bioprocess, allowing for timely intervention if enzyme activity deviates from the optimal range.

Exploration of 4-Nitrophenyl Decanoate in Emerging Enzyme Systems and Pathways

4-Nitrophenyl decanoate is proving to be a valuable tool for functional genomics and the exploration of novel enzymes from previously uncharacterized biological sources. As genome sequencing becomes more commonplace, countless putative enzyme-encoding genes are identified, but their functions remain unknown. nih.gov Structure-guided functional prediction and metabolite docking are computational strategies used to hypothesize the function of these enzymes. nih.gov 4-Nitrophenyl decanoate can serve as a primary experimental tool to validate these in silico predictions for enzymes believed to be lipases or esterases.

A notable example is the characterization of novel enzymes from unique environments, such as the gut microbiota of insects. In one study, a new esterase, EstD04, was identified in the gut bacteria of the yellow mealworm. nih.gov Researchers used a panel of 4-nitrophenyl esters, including 4-Nitrophenyl decanoate (referred to as p-nitrophenyl C10), to determine the substrate specificity of this new enzyme. The study found that EstD04 exhibited hydrolytic activity on a broad range of substrates, including the C10 ester, helping to classify it and suggest its potential for industrial applications as an alkaline esterase. nih.gov This use of 4-Nitrophenyl decanoate is critical for assigning function to enzymes in newly discovered metabolic pathways and expanding our understanding of microbial biocatalysis.

| Substrate (p-Nitrophenyl Ester) | Acyl Chain Length | Observed Hydrolytic Activity by EstD04 |

|---|---|---|

| Acetate | C2 | High |

| Butyrate | C4 | Highest |

| Octanoate | C8 | Noticeable |

| Decanoate | C10 | Noticeable |

| Dodecanoate | C12 | Low |

| Myristate | C14 | Noticeable |

| Palmitate | C16 | Noticeable |

This table summarizes the experimental findings on the substrate range of a newly discovered esterase, EstD04, demonstrating the utility of a panel of p-nitrophenyl esters, including the C10 decanoate version, in characterizing novel enzymes. Source: nih.gov

Computational Modeling and Simulation to Complement Experimental Findings

To gain deeper insights into enzyme-substrate interactions, experimental assays with 4-Nitrophenyl decanoate are increasingly being complemented by computational modeling and simulation. Techniques such as molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) methods can elucidate the precise mechanism of enzyme catalysis at an atomic level. diva-portal.org

While many computational studies have focused on lipases with other substrates, the principles are directly applicable to 4-Nitrophenyl decanoate. diva-portal.org MD simulations can be used to model how the decanoate chain of the substrate fits into the active site of a lipase, revealing key amino acid residues involved in binding and specificity. QM/MM methods can then be employed to model the electronic rearrangements that occur during the hydrolysis of the ester bond, helping to understand the catalytic mechanism and the factors that determine the reaction rate. By combining these computational approaches with experimental kinetic data obtained using 4-Nitrophenyl decanoate, researchers can develop a comprehensive understanding of enzyme function, which is invaluable for rational enzyme engineering and the design of more efficient biocatalysts.

Potential for Applications in Synthetic Biology and Advanced Biorecognition Systems

Synthetic biology, which involves the design and construction of new biological parts, devices, and systems, represents a particularly exciting future frontier for 4-Nitrophenyl decanoate. nih.gov The compound's properties make it an ideal output reporter for engineered whole-cell biosensors. In this context, a "chassis" organism, such as E. coli, can be engineered with a synthetic genetic circuit. nih.gov